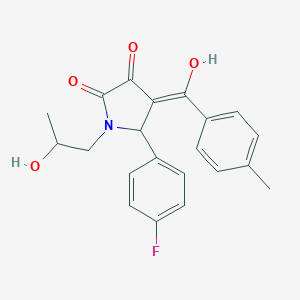
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research. It is a pyrrolone derivative that has shown potential in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have shown that the compound has an inhibitory effect on various enzymes and proteins, including histone deacetylases and cyclin-dependent kinases. This inhibition leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one are diverse and depend on the specific application. Studies have shown that the compound can induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. The compound has also been shown to have antimicrobial and antifungal effects.
实验室实验的优点和局限性
The advantages of using 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize, making it accessible to researchers. However, the limitations of using this compound include its high cost and limited availability, which may restrict its use in certain studies.
未来方向
There are several future directions for the study of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. These include further exploration of its therapeutic potential in cancer, inflammation, and neurodegenerative disorders. The compound could also be studied for its potential use as an antimicrobial and antifungal agent. Additionally, the mechanism of action of the compound could be further elucidated to better understand its effects on various enzymes and proteins. Finally, the synthesis method could be optimized to reduce the cost and increase the availability of the compound for research purposes.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a promising chemical compound that has shown potential in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential therapeutic applications. The compound's mechanism of action is not fully understood, but it has been shown to have inhibitory effects on various enzymes and proteins. The compound's biochemical and physiological effects are diverse, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of this compound, including further exploration of its therapeutic potential and elucidation of its mechanism of action.
合成方法
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetone in the presence of a base. The resulting product is then treated with 4-methylbenzoyl chloride and a base to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and antifungal properties.
属性
分子式 |
C21H20FNO4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20FNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
InChI 键 |
PKHKRMMSFMFAAT-ZPHPHTNESA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)F)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)F)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)
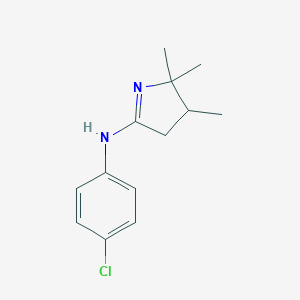
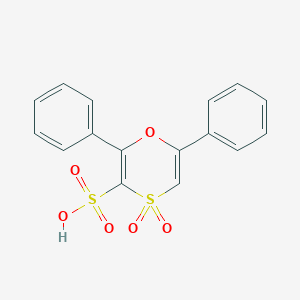



![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)
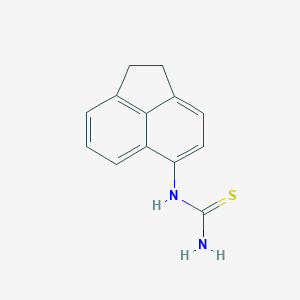
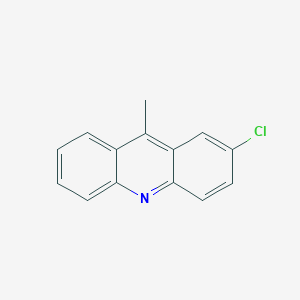


![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
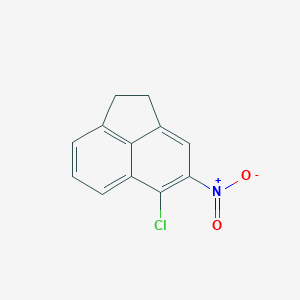
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)